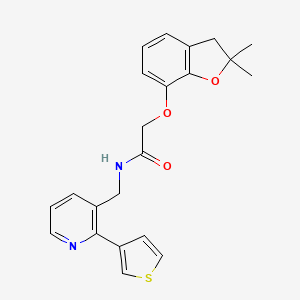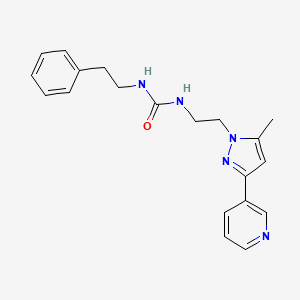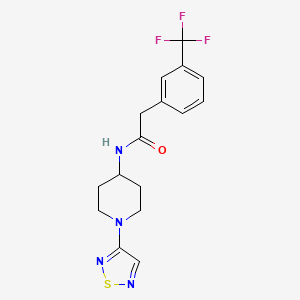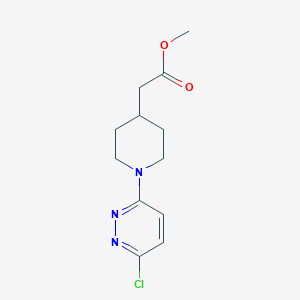![molecular formula C14H11BrFNO B2738500 4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol CAS No. 1232820-55-1](/img/structure/B2738500.png)
4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H11BrFNO and a molecular weight of 308.15 .
Molecular Structure Analysis
The molecule has an intramolecular O-H…N hydrogen bond between the phenol OH group and the imine N atom, forming an S(6) ring . The planarity of the molecule in the two polymorphs was found to be significantly different, with dihedral angles (Φ) between the two aromatic rings for the previously publishedorange' polymorph of Φ = 1.8 (2)° at 120K, while the new yellow’ polymorph had Φ = 45.6 (1)° at 150K . Physical And Chemical Properties Analysis
The compound has a density of 1.41±0.1 g/cm3 . It also displays some degree of thermochromism, with the color changing based on temperature .Applications De Recherche Scientifique
Chemosensors for Metal Ions Detection
The application of bromoaniline-based Schiff base chemosensors, including variants similar to 4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol, in the selective and notable detection of Cu2+ and Zn2+ ions, has been demonstrated. These chemosensors form complexes with metal ions, showcasing their potential in constructing molecular memory devices due to their multisensoric properties. Their DNA- and human serum albumin (HSA)-binding efficacies further highlight their versatility in biological and chemical sensing applications (Das et al., 2021).
Structural and Thermal Analyses of Metal Complexes
Synthesis and characterization of metal complexes with 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and their structural analyses through X-ray diffraction have been conducted. These studies provide insights into the compounds' geometries and the thermal degradation processes of such Schiff base complexes, indicating their potential in materials science and coordination chemistry (Takjoo et al., 2013).
Quantum Chemical Studies
Density functional theory (DFT) calculations have been employed to investigate the molecular structure, electrostatic potential, atomic charges, and molecular orbital energies of compounds similar to the one . These studies shed light on the compounds' potential as multidentate ligands capable of forming metal complexes with various coordination geometries, which is crucial for developing new materials with desired electronic properties (Tanak, 2019).
Corrosion Inhibition
The effectiveness of imines, including structures related to 4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol, as corrosion inhibitors for mild steel in hydrochloric acid solution has been studied. These compounds exhibit mixed-type inhibition behavior, suggesting their potential application in corrosion prevention strategies in industrial settings (Shanbhag et al., 2007).
Polymer Synthesis and Characterization
Research into the synthesis and characterization of chelate polymers containing etheric diphenyl ring backbones, utilizing Schiff base compounds as monomers, has highlighted the polymers' thermal, optical, electrochemical, and morphological properties. These findings underscore the potential of such materials in advanced technological applications, including optoelectronics and molecular electronics (Kaya & Aydın, 2011).
Propriétés
IUPAC Name |
4-bromo-2-[(4-fluoro-3-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHDESVHRJJVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738419.png)



![5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2738425.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2738426.png)
![(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2738428.png)
![2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2738429.png)
![2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide](/img/structure/B2738430.png)


![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2738439.png)